5-Bromo-2-(difluoromethyl)benzoic acid CAS number and physical properties
5-Bromo-2-(difluoromethyl)benzoic acid CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom and a difluoromethyl group onto the benzoic acid scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of complex bioactive molecules. This document details the chemical identity, physical properties, safety and handling protocols, and a plausible synthetic route for this compound. Furthermore, it explores its potential applications in pharmaceutical research and development, supported by an analysis of its chemical reactivity. This guide is intended to be a critical resource for scientists and researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
5-Bromo-2-(difluoromethyl)benzoic acid is a substituted benzoic acid derivative. The presence of both a halogen and a difluoromethyl group significantly influences its electronic properties, reactivity, and potential for intermolecular interactions, making it an attractive component in the design of enzyme inhibitors and other targeted therapeutics.
Table 1: Physical and Chemical Properties of 5-Bromo-2-(difluoromethyl)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 1630983-04-8 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [2] |
| Molecular Weight | 251.02 g/mol | [2] |
| IUPAC Name | 5-bromo-2-(difluoromethyl)benzoic acid | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not experimentally determined in the searched literature. | |
| Boiling Point | Not experimentally determined in the searched literature. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3][4] |
Synthesis and Chemical Reactivity
While specific, detailed experimental procedures for the synthesis of 5-Bromo-2-(difluoromethyl)benzoic acid are not widely published in readily available literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and patents detailing the synthesis of structurally related compounds. A likely approach involves the bromination of a suitable difluoromethyl-substituted benzoic acid precursor.
A general synthetic strategy for a related compound, 5-bromo-2,4-difluorobenzoic acid, involves the bromination of 2,4-difluorobenzoic acid using a brominating agent in the presence of a strong acid like sulfuric acid.[5] This is followed by esterification, purification via distillation, and subsequent hydrolysis to yield the final product.[5] A similar multi-step synthesis could likely be adapted for 5-Bromo-2-(difluoromethyl)benzoic acid.
The reactivity of 5-Bromo-2-(difluoromethyl)benzoic acid is dictated by its three primary functional groups: the carboxylic acid, the aromatic ring, and the difluoromethyl group. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The brominated aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The difluoromethyl group is generally stable but can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated and fluorinated benzoic acids are privileged scaffolds in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a handle for further synthetic diversification.
While specific examples of drugs synthesized directly from 5-Bromo-2-(difluoromethyl)benzoic acid are not yet prevalent in the public domain, structurally similar compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, 5-Bromo-2-methylbenzoic acid is a known intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[6] This highlights the potential of 5-Bromo-2-(difluoromethyl)benzoic acid as a valuable building block for the development of novel therapeutics.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region. The carboxylic acid proton will be a broad singlet, also in the downfield region, and its chemical shift may be solvent-dependent. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the bromine and difluoromethyl substituents. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ will be indicative of the C=O stretching of the carbonyl group. The spectrum will also show characteristic absorptions for C-H, C-Br, and C-F bond vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) is expected. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).[7][8]
Safety and Handling
5-Bromo-2-(difluoromethyl)benzoic acid is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Classifications
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
Source:[1]
In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.
Conclusion
5-Bromo-2-(difluoromethyl)benzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides a platform for the synthesis of a wide array of complex molecules with potential therapeutic applications. While detailed experimental data on some of its physical properties and spectroscopic characterization are not yet widely available, this guide provides a solid foundation of its chemical identity, plausible synthesis, potential applications, and necessary safety precautions. As research in fluorinated compounds continues to expand, the importance and utility of 5-Bromo-2-(difluoromethyl)benzoic acid in the development of next-generation pharmaceuticals are expected to grow.
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